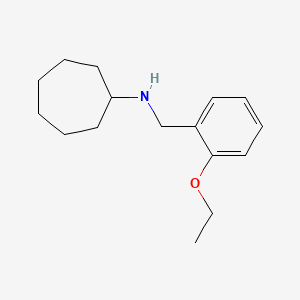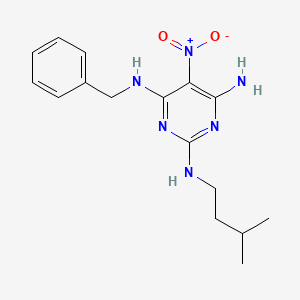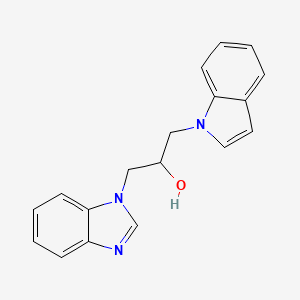![molecular formula C18H22N6O B12478107 1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMÉTHYL-5-{[6-(PIPÉRIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE est un composé organique complexe qui appartient à la classe des benzodiazoles. Les benzodiazoles sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques. Ce composé particulier présente une structure unique qui comprend un cycle pipéridine, un cycle pyrimidine et un noyau benzodiazole, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1,3-DIMÉTHYL-5-{[6-(PIPÉRIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau benzodiazole : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle benzodiazole. Les réactifs courants utilisés dans cette étape comprennent les ortho-diamines et les acides carboxyliques ou leurs dérivés.
Introduction du cycle pipéridine : Le cycle pipéridine est introduit par des réactions de substitution nucléophile, souvent en utilisant de la pipéridine ou ses dérivés comme nucléophiles.
Attachement du cycle pyrimidine : Le cycle pyrimidine est généralement introduit par des réactions de condensation impliquant des aldéhydes ou des cétones appropriés et des composés azotés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de plates-formes de synthèse automatisées et de techniques de purification avancées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
1,3-DIMÉTHYL-5-{[6-(PIPÉRIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium et autres agents réducteurs.
Substitution : Divers nucléophiles ou électrophiles, selon la substitution souhaitée.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.
4. Applications de la recherche scientifique
1,3-DIMÉTHYL-5-{[6-(PIPÉRIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
1,3-DIMETHYL-5-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de 1,3-DIMÉTHYL-5-{[6-(PIPÉRIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d’autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-DIMÉTHYL-5-{[6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE : Structure similaire, mais avec un cycle morpholine au lieu d’un cycle pipéridine.
1,3-DIMÉTHYL-5-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE : Structure similaire, mais avec un cycle pyrrolidine au lieu d’un cycle pipéridine.
Unicité
L’unicité de 1,3-DIMÉTHYL-5-{[6-(PIPÉRIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}-1,3-BENZODIAZOL-2-ONE réside dans sa combinaison spécifique de groupes fonctionnels et de cycles, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C18H22N6O |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,3-dimethyl-5-[(6-piperidin-1-ylpyrimidin-4-yl)amino]benzimidazol-2-one |
InChI |
InChI=1S/C18H22N6O/c1-22-14-7-6-13(10-15(14)23(2)18(22)25)21-16-11-17(20-12-19-16)24-8-4-3-5-9-24/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,19,20,21) |
Clé InChI |
NQTXIPZMEJTJMU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)NC3=CC(=NC=N3)N4CCCCC4)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)


![4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12478056.png)
![{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine](/img/structure/B12478068.png)
![N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid](/img/structure/B12478069.png)
![propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12478075.png)
![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B12478083.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12478094.png)

![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)

